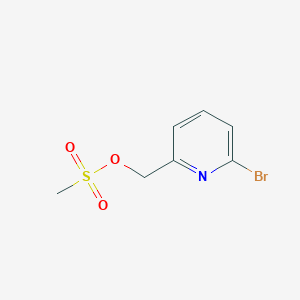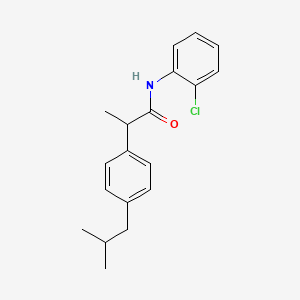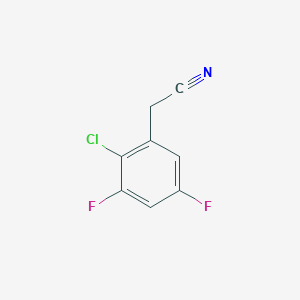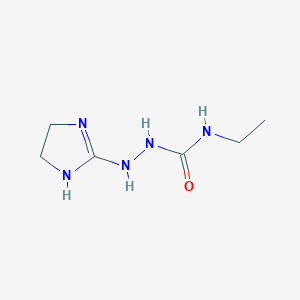
2-(4,5-Dihydro-1H-imidazol-2-yl)-N-ethylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- is a chemical compound that features a hydrazinecarboxamide group attached to a 4,5-dihydro-1H-imidazol-2-yl moiety, with an ethyl group at the nitrogen atom. This compound is part of the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, agriculture, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- typically involves the reaction of hydrazinecarboxamide with an appropriate imidazole derivative under controlled conditions. One common method includes the condensation of hydrazinecarboxamide with 2-chloro-4,5-dihydro-1H-imidazole in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinecarboxamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-methyl-: Similar structure but with a methyl group instead of an ethyl group.
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Contains a phenylamine group instead of a hydrazinecarboxamide group
Uniqueness
Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the nitrogen atom can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C6H13N5O |
|---|---|
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
1-(4,5-dihydro-1H-imidazol-2-ylamino)-3-ethylurea |
InChI |
InChI=1S/C6H13N5O/c1-2-7-6(12)11-10-5-8-3-4-9-5/h2-4H2,1H3,(H2,7,11,12)(H2,8,9,10) |
Clave InChI |
PCZKFLOKMOMWRE-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NNC1=NCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


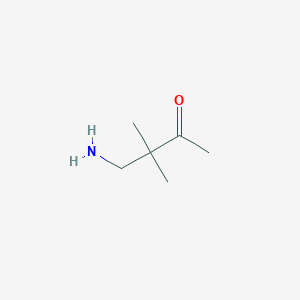
![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)
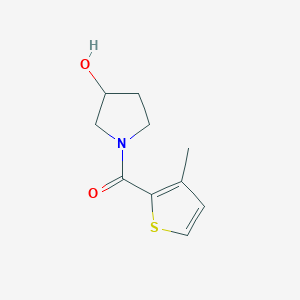

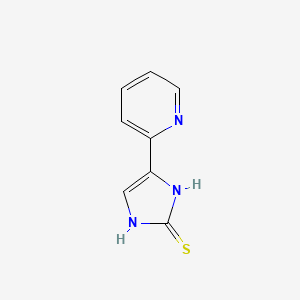
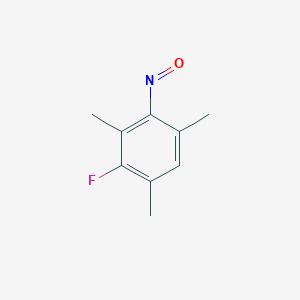
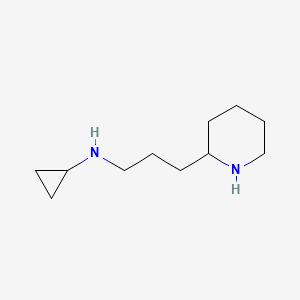
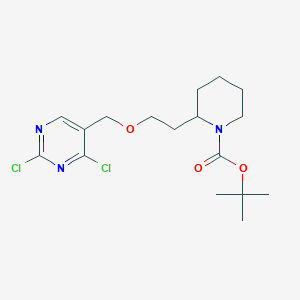
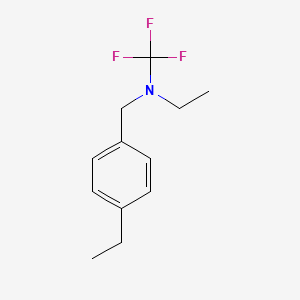
![3,4,8,9-Tetrahydro-6-methoxy-3,3,8,8-tetramethyl-1-(4-methyl-2-phenyl-1H-imidazol-5-yl)furo[2,3-h]isoquinoline](/img/structure/B13960780.png)
![4-Chloro-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13960795.png)
